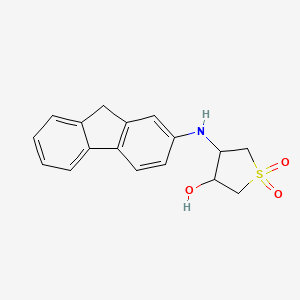![molecular formula C25H31NO4 B4307428 3-[(4-tert-butylbenzoyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B4307428.png)
3-[(4-tert-butylbenzoyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid
Descripción general
Descripción
3-[(4-tert-butylbenzoyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid, also known as BPPA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 3-[(4-tert-butylbenzoyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid involves its ability to inhibit the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX activity, 3-[(4-tert-butylbenzoyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid reduces the production of prostaglandins, which results in reduced inflammation and pain.
Biochemical and Physiological Effects:
3-[(4-tert-butylbenzoyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, 3-[(4-tert-butylbenzoyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid has been shown to reduce oxidative stress and improve mitochondrial function. It has also been shown to have anti-angiogenic effects, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[(4-tert-butylbenzoyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid is its high potency, which allows for lower dosages to be used in experiments. Additionally, 3-[(4-tert-butylbenzoyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid has a relatively long half-life, which allows for sustained effects. However, one limitation of 3-[(4-tert-butylbenzoyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for 3-[(4-tert-butylbenzoyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid research. One area of interest is the development of 3-[(4-tert-butylbenzoyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid analogs with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanisms underlying 3-[(4-tert-butylbenzoyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid's anticancer and cardioprotective effects. Finally, 3-[(4-tert-butylbenzoyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid may have potential applications in other diseases, such as neurodegenerative diseases and autoimmune disorders, which warrant further investigation.
Aplicaciones Científicas De Investigación
3-[(4-tert-butylbenzoyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3-[(4-tert-butylbenzoyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is also a major target of 3-[(4-tert-butylbenzoyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid research, as it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-[(4-tert-butylbenzoyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid has been studied for its potential cardioprotective effects, as it has been shown to reduce ischemia-reperfusion injury in the heart.
Propiedades
IUPAC Name |
3-[(4-tert-butylbenzoyl)amino]-3-(4-cyclopentyloxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-25(2,3)19-12-8-18(9-13-19)24(29)26-22(16-23(27)28)17-10-14-21(15-11-17)30-20-6-4-5-7-20/h8-15,20,22H,4-7,16H2,1-3H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYFGUJAWZKFQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Tert-butylbenzoyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-3-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4307367.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4307373.png)
![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4307375.png)
![methyl (5-chloro-2-methoxyphenyl)(fluoro)[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B4307382.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4307387.png)
![N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide](/img/structure/B4307397.png)
![2-[1-(4-hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4307398.png)
![9H-fluoren-9-ylmethyl (1-benzyl-2-{[1-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)carbamate](/img/structure/B4307400.png)
![N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4307405.png)
![N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B4307410.png)
![2-imino-5-(4-nitrobenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4307420.png)


![N-{3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]phenyl}acetamide](/img/structure/B4307441.png)